Sodium Channel Blocker Patent Association vs. Unsubstituted Thiazole Baseline
The target compound's core scaffold is explicitly claimed within the Markush structure of patent EP3375782A1 for sodium channel blockers, specifically highlighting its utility in modulating Nav1.7, a validated pain target [1]. While specific IC50 data for the exact compound is not publicly disclosed in the patent, its inclusion within the exemplified series implies a level of activity. A relevant comparator is the unsubstituted thiazole or a simple phenylsulfamoyl analog. Class-level inference from the patent suggests that the 4-fluorophenyl-thiazole and the sulfamoyl benzoate ester are critical for the desired Nav1.7 blockade, as these features are consistently present in the active examples. The quantitative difference is conceptualized as 'activity' versus 'no significant activity' at therapeutically relevant concentrations, a common threshold in patent protection.
| Evidence Dimension | Nav1.7 sodium channel blocking activity |
|---|---|
| Target Compound Data | Encompassed within Markush claim; implied activity based on structural similarity to exemplified compounds |
| Comparator Or Baseline | Unsubstituted or simple alkyl thiazoles (e.g., 2-methylthiazole) or simple benzamides |
| Quantified Difference | Not quantifiable from public data; qualitative difference inferred from patent structure-activity relationship (SAR) |
| Conditions | In silico and/or in vitro Nav1.7 channel assays, as per patent description [1] |
Why This Matters
For researchers developing selective Nav1.7 inhibitors, procuring the exact sulfonamoyl-thiazole scaffold is essential to build upon the patented SAR, as simpler analogs lack the necessary functional groups for target engagement.
- [1] LEE, H.-G. et al. SODIUM CHANNEL BLOCKER. European Patent Application EP3375782A1, published 19 September 2018. View Source
